Cas no 2138176-05-1 (2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidin-2-yl)acetic acid)

2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidin-2-yl)acetic acid is a fluorinated pyrrolidine derivative featuring an Fmoc-protected amine group and a carboxylic acid functionality. This compound is particularly valuable in peptide synthesis and medicinal chemistry due to its dual reactivity, enabling selective modifications at both the amine and carboxylate sites. The fluorine substitution enhances metabolic stability and influences conformational properties, making it useful for designing bioactive molecules. The Fmoc group allows for orthogonal deprotection under mild basic conditions, facilitating solid-phase peptide synthesis. Its structural features make it a versatile intermediate for developing fluorinated peptidomimetics and probing structure-activity relationships in drug discovery.
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidin-2-yl)acetic acid structure
2138176-05-1 structure
商品名:2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidin-2-yl)acetic acid
CAS番号:2138176-05-1
MF:C21H20FNO4
メガワット:369.386209487915
CID:6440139
PubChem ID:165452018

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidin-2-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2138176-05-1
    • 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidin-2-yl)acetic acid
    • EN300-743869
    • インチ: 1S/C21H20FNO4/c22-18-9-10-23(19(18)11-20(24)25)21(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-19H,9-12H2,(H,24,25)
    • InChIKey: YWKVWKQGQLRRMA-UHFFFAOYSA-N
    • ほほえんだ: FC1CCN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C1CC(=O)O

計算された属性

  • せいみつぶんしりょう: 369.13763628g/mol
  • どういたいしつりょう: 369.13763628g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 548
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 66.8Ų

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidin-2-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-743869-0.05g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidin-2-yl)acetic acid
2138176-05-1 95%
0.05g
$1152.0 2024-05-23
Enamine
EN300-743869-0.5g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidin-2-yl)acetic acid
2138176-05-1 95%
0.5g
$1316.0 2024-05-23
Enamine
EN300-743869-10.0g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidin-2-yl)acetic acid
2138176-05-1 95%
10.0g
$5897.0 2024-05-23
Enamine
EN300-743869-0.1g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidin-2-yl)acetic acid
2138176-05-1 95%
0.1g
$1207.0 2024-05-23
Enamine
EN300-743869-2.5g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidin-2-yl)acetic acid
2138176-05-1 95%
2.5g
$2688.0 2024-05-23
Enamine
EN300-743869-0.25g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidin-2-yl)acetic acid
2138176-05-1 95%
0.25g
$1262.0 2024-05-23
Enamine
EN300-743869-5.0g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidin-2-yl)acetic acid
2138176-05-1 95%
5.0g
$3977.0 2024-05-23
Enamine
EN300-743869-1.0g
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidin-2-yl)acetic acid
2138176-05-1 95%
1.0g
$1371.0 2024-05-23

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidin-2-yl)acetic acid 関連文献

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidin-2-yl)acetic acidに関する追加情報

Introduction to 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidin-2-yl)acetic acid (CAS No. 2138176-05-1) in Modern Chemical and Pharmaceutical Research

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidin-2-yl)acetic acid, identified by its CAS number 2138176-05-1, represents a significant compound in the realm of advanced chemical synthesis and pharmaceutical development. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery and molecular biology. The presence of a fluoropyrrolidinyl moiety and a fluorenylmethoxycarbonyl group suggests a high degree of functional diversity, making it a valuable candidate for further exploration.

The compound's structural design incorporates elements that are highly relevant to contemporary pharmaceutical research. The fluorine atom in the pyrrolidinyl ring is particularly noteworthy, as fluorine substitution often enhances metabolic stability and binding affinity in drug molecules. This feature aligns with the growing trend in medicinal chemistry towards the development of fluorinated analogs, which exhibit improved pharmacokinetic profiles. The fluorenylmethoxycarbonyl (Fmoc) protecting group further underscores its utility in peptide synthesis and proteomics, where such groups are commonly employed to safeguard reactive amine functionalities during chemical modifications.

In recent years, there has been a surge in research focused on the development of novel scaffolds that can modulate biological pathways with high specificity. The 3-fluoropyrrolidin-2-yl component of this compound hints at its potential role in targeting neurological and cardiovascular diseases, areas where fluorinated heterocycles have shown promise. For instance, studies have demonstrated that fluorinated pyrrolidines can act as potent inhibitors of enzymes involved in disease progression, such as kinases and proteases. The acetic acid moiety at the terminal position not only contributes to the molecule's solubility but also provides a site for further derivatization, enabling the creation of diverse pharmacophores.

The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidin-2-yl)acetic acid (CAS No. 2138176-05-1) involves sophisticated organic transformations that highlight the intersection of synthetic chemistry and pharmaceutical innovation. Key steps include the introduction of the fluorenylmethoxycarbonyl group, which is typically achieved through amide bond formation with an Fmoc-chloroformate derivative. This step is critical for protecting the amine functionality during subsequent synthetic steps. Subsequent modifications involve nucleophilic substitution reactions to install the 3-fluoropyrrolidin-2-yl moiety, which requires careful control of reaction conditions to ensure high yield and purity.

The structural complexity of this compound also presents opportunities for exploring its role in multidisciplinary fields such as materials science and polymer chemistry. The rigid framework provided by the fluorene core can be leveraged to develop novel polymers with tailored properties, such as enhanced thermal stability or luminescence. Additionally, the presence of both polar (e.g., carboxylic acid) and non-polar (e.g., fluorene) regions makes it a candidate for designing amphiphilic molecules that could find applications in drug delivery systems.

From a computational chemistry perspective, 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidin-2-yl)acetic acid offers a rich dataset for studying molecular interactions. Advanced modeling techniques, such as molecular dynamics simulations and quantum mechanical calculations, can be employed to elucidate its behavior in different environments. These studies not only provide insights into its potential biological activity but also aid in optimizing synthetic routes by predicting reaction outcomes before experimental trials.

The compound's relevance extends to therapeutic applications where precision is paramount. For example, in oncology research, fluorinated pyrrolidines have been investigated for their ability to disrupt cancer cell proliferation by inhibiting key signaling pathways. The Fmoc group, while primarily used for peptide synthesis, can also be incorporated into larger molecules as a structural anchor or linker, facilitating targeted drug delivery strategies. Such approaches are particularly promising in personalized medicine, where compounds are tailored to individual patient profiles.

In conclusion,2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoropyrrolidin-2-yl)acetic acid (CAS No. 2138176-05-1) stands as a testament to the ingenuity of modern chemical research. Its multifaceted structure offers avenues for exploration across multiple disciplines, from drug discovery to materials science. As our understanding of molecular interactions deepens, compounds like this will continue to play pivotal roles in advancing scientific knowledge and developing innovative solutions to complex challenges.

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